N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a pyrazole core substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group and a methyl group.
Properties
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O6S2/c1-11-8-16(19(17-11)12-6-7-26(20,21)10-12)18-27(22,23)13-4-5-14(24-2)15(9-13)25-3/h4-5,8-9,12,18H,6-7,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDITQVTNOBRPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC)C3CCS(=O)(=O)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells.
Mode of Action
The compound acts as an activator of the GIRK1/2 channels . It interacts with these channels, leading to their activation.
Biochemical Pathways
The activation of GIRK channels affects various physiological processes and potential therapeutic targets. These include pain perception, epilepsy, reward/addiction, and anxiety.
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown improved metabolic stability over the prototypical urea-based compounds. .
Result of Action
The activation of GIRK1/2 channels by the compound can modulate cellular excitability. This can have various effects depending on the specific physiological context.
Biological Activity
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound with significant potential in pharmacology due to its unique structural features. This article explores its biological activity, focusing on its therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a pyrazole ring, a tetrahydrothiophene moiety with dioxo functionalities, and a sulfonamide group. Its molecular formula is , and it has a molecular weight of 364.41 g/mol. The unique combination of these functional groups contributes to its diverse biological activities.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Potassium Channel Modulation : It has been shown to activate GIRK1/2 potassium channels, leading to hyperpolarization of the cell membrane. This modulation can affect neuronal excitability and cardiac function .
- Caspase Pathway Inhibition : The compound influences caspase activity, which plays a critical role in apoptosis and cellular survival. Studies have shown that it can reduce the viability of cancer cells by activating caspases involved in apoptosis .
- Enzyme Inhibition : The compound may inhibit various metabolic enzymes relevant to neurodegenerative disorders, such as acetylcholinesterase (AChE) and carbonic anhydrase (hCA) .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound:
- Cytotoxicity : In vitro studies demonstrate significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). For instance, compounds similar to this one have shown IC50 values ranging from 0.26 µM to 42.30 µM against different cell lines .
Anti-inflammatory Activity
The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and modulating pathways associated with inflammation. This activity could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Case Studies and Research Findings
Several case studies provide insights into the biological activity of this compound:
- Study on Cytotoxic Effects : A study assessed the cytotoxicity of similar pyrazole compounds against various cancer cell lines, revealing that modifications in the molecular structure significantly influenced their potency .
- Pharmacokinetics and Metabolism : Research indicated that the incorporation of the tetrahydrothiophene moiety enhanced metabolic stability in liver microsomes, suggesting improved pharmacokinetic profiles for therapeutic applications .
- Mechanistic Studies : Investigations into the mechanism of action revealed that compounds containing similar structural motifs could effectively inhibit key metabolic enzymes linked to neurodegenerative diseases .
Scientific Research Applications
Synthesis and Characterization
The compound has been synthesized through a multi-step process involving the reaction of specific precursors. The synthesis typically includes the formation of the pyrazole ring followed by the introduction of the sulfonamide moiety. Characterization of the compound is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
GIRK Channel Activation
Recent studies have highlighted the role of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzenesulfonamide as a potent activator of G protein-gated inwardly rectifying potassium (GIRK) channels. These channels are crucial in regulating neuronal excitability and have implications in treating neurological disorders. The compound demonstrated nanomolar potency in activating GIRK1/2 channels, indicating its potential for therapeutic applications in conditions like epilepsy and anxiety disorders .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro studies suggest that it may induce apoptosis in cancer cell lines, including HCT116 and MCF7, by disrupting mitochondrial membrane potential and promoting phosphatidylserine translocation . The sulfonamide structure is known to enhance biological activity, making this compound a candidate for further development as an anticancer agent.
Anti-inflammatory Activity
Molecular docking studies have indicated that this compound could act as a 5-lipoxygenase inhibitor, which is significant for its potential anti-inflammatory properties. Such activity could be beneficial in treating conditions like asthma and arthritis, where inflammation plays a critical role .
Pharmacokinetics and Metabolic Stability
Pharmacokinetic studies have shown that compounds containing the 1,1-dioxidotetrahydrothiophen-3-yl group exhibit improved metabolic stability compared to traditional urea-based compounds. This stability is crucial for ensuring adequate bioavailability and therapeutic efficacy when administered .
Case Study: GIRK Channel Activators
A study focused on a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers demonstrated their effectiveness as GIRK channel activators. The research included detailed pharmacological profiling that highlighted their selectivity and potency .
| Compound | GIRK1/2 Potency (nM) | Efficacy (%) |
|---|---|---|
| 11a | 137 ± 23 | 95 ± 2 |
| 11b | 962 ± 170 | 92 ± 5 |
| 11c | 4659 ± 18 | >10000 |
Case Study: Anticancer Activity
In another study assessing the anticancer potential of sulfonamide derivatives, compounds similar to this compound were found to exhibit significant cytotoxicity against various cancer cell lines with IC50 values below 100 μM .
Comparison with Similar Compounds
Structural Modifications and Functional Group Effects
The target compound’s benzenesulfonamide group distinguishes it from analogs such as N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers ().
Key structural differences:
Physicochemical Properties
provides melting points (156–263°C) and molecular weights (297–388 g/mol) for pyrazole-based carboxamides. The target compound’s molecular weight is expected to be higher (~450–500 g/mol) due to the sulfonamide and dimethoxybenzene groups. The sulfone moiety in both the target and compounds likely enhances solubility in aqueous media compared to non-sulfonated analogs.
Data Tables
Table 1: Structural and Physicochemical Comparison
Preparation Methods
Method A: Direct Coupling Using T3P
Propylphosphonic anhydride (T3P) in CH₂Cl₂ facilitates the condensation of 7 with the sulfonyl chloride derivative. This method is advantageous for its mild conditions and high efficiency, achieving yields of 70–80% for analogous compounds.
Method B: Two-Step Alkylation-Saponification
- Alkylation : Reaction of 7 with ethyl 2-bromoacetate in the presence of cesium carbonate (Cs₂CO₃) to form ester 9 .
- Saponification : Hydrolysis of 9 using LiOH to yield carboxylic acid 10b , followed by activation with T3P for coupling.
Comparative Data :
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| A | 78 | 95 | 4 h |
| B | 65 | 90 | 8 h |
Metabolic Stability and Structural Optimization
The 1,1-dioxidotetrahydrothiophen-3-yl group confers enhanced metabolic stability compared to non-sulfonated analogs. However, amidolysis of the sulfonamide bond remains a challenge in human and mouse liver microsomes. Structural modifications, such as replacing the methyl group on the pyrazole with bulkier substituents (e.g., trifluoromethyl), improve stability by steric hindrance.
Metabolic Stability Profile :
| Compound | Human Liver Microsome Stability (%) | Mouse Liver Microsome Stability (%) |
|---|---|---|
| 11a | 85 | 78 |
| 13b | 92 | 65 |
Industrial-Scale Considerations
Patent CN107805212B highlights scalable methods for sulfonamide synthesis, emphasizing the use of chlorosulfonic acid for sulfonation and catalytic hydrogenation for nitro group reduction. While this patent focuses on a different substrate, its protocols for solvent selection (chlorobenzene, dichloromethane) and catalyst recycling (Pd/C, Raney nickel) are applicable to the target compound.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves:
- Oxidation of tetrahydrothiophene using hydrogen peroxide or peracids to form the 1,1-dioxidotetrahydrothiophene moiety .
- Coupling the sulfonyl chloride derivative (e.g., 3,4-dimethoxybenzenesulfonyl chloride) with the oxidized tetrahydrothiophene intermediate in the presence of a base like triethylamine to form the sulfonamide bond .
- Purification via column chromatography or recrystallization to isolate the final product.
Optimization strategies :
Q. How can researchers confirm structural integrity and purity of the compound?
- Spectroscopic methods :
- 1H/13C NMR to verify substituent positions (e.g., methoxy groups at C3/C4 of benzene, methyl group on pyrazole) .
- FT-IR to confirm sulfonamide (–SO2–NH–) and dioxidotetrahydrothiophene (S=O stretching at ~1150–1300 cm⁻¹) .
- Chromatography :
- HPLC with UV detection (λ = 254–280 nm) to assess purity (>95%) .
- Mass spectrometry :
- HRMS to validate molecular weight (e.g., C17H21N3O6S2: expected [M+H]+ = 452.09) .
Q. What in vitro assays are recommended for preliminary biological screening?
- Enzyme inhibition assays : Test against kinases or proteases due to the sulfonamide group’s known role in targeting active sites .
- Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with biological targets .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Modify substituents :
- Replace 3,4-dimethoxy groups on benzene with halogens or nitro groups to study electronic effects .
- Substitute the tetrahydrothiophene ring with other saturated heterocycles (e.g., piperidine) to assess steric influences .
- Biological testing :
Q. What strategies resolve discrepancies in biological activity data across experimental models?
Q. How does the sulfonamide group influence pharmacokinetic properties?
- Lipophilicity : LogP calculations (e.g., using MarvinSketch) predict membrane permeability. The sulfonamide may reduce logP, requiring prodrug strategies for oral bioavailability .
- Metabolic stability : Incubate with liver microsomes to assess susceptibility to cytochrome P450 oxidation .
- Plasma protein binding : Use equilibrium dialysis to measure binding to albumin, which impacts free drug concentration .
Q. What computational methods are suitable for mechanistic studies of this compound?
- Molecular dynamics simulations : Model interactions with target proteins (e.g., binding pocket stability over 100 ns trajectories) .
- Density functional theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
- ADMET prediction : Tools like SwissADME or pkCSM to estimate absorption, toxicity, and metabolic pathways .
Q. How can researchers address low solubility in aqueous buffers during biological testing?
- Formulation strategies :
- Use co-solvents (e.g., PEG-400, cyclodextrins) to enhance solubility .
- Synthesize water-soluble salts (e.g., sodium or hydrochloride salts) .
- Structural modifications : Introduce polar groups (e.g., –OH, –COOH) on the benzene ring .
Q. What analytical techniques are critical for studying degradation products under stress conditions?
Q. How can in vivo efficacy be evaluated while minimizing off-target effects?
- Animal models :
- Use xenograft models (e.g., murine cancer models) to assess tumor growth inhibition .
- Pharmacodynamic markers :
- Toxicology screening :
- Monitor liver/kidney function (ALT, creatinine) and hematological parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
